molecular formula C21H24N2O6S2 B2665084 (E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896301-72-7

(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No. B2665084
CAS RN: 896301-72-7
M. Wt: 464.55
InChI Key: XJGBAKAFKFOTQS-QURGRASLSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or substitution reactions .


Molecular Structure Analysis

The benzothiazole and benzamide rings in the compound are aromatic and planar, which could contribute to its stability. The presence of the ethoxyethyl and dimethoxy groups might increase the compound’s solubility in organic solvents .


Chemical Reactions Analysis

The compound could potentially undergo reactions at the ethoxyethyl and dimethoxy groups, such as hydrolysis or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on factors such as its molecular structure and the presence of functional groups. For example, the compound’s solubility, melting point, and boiling point could be influenced by these factors .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, similar in structure to the given chemical, have been widely researched for their potential medicinal properties. For example, compounds derived from benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, which share structural features with the given compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), suggesting potential applications in developing treatments for conditions characterized by inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Photodynamic Therapy for Cancer Treatment

Another area of research involves the use of heterocyclic compounds in photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, similar to the functional groups in the given compound, have shown remarkable potential as Type II photosensitizers. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable for targeting cancer cells through PDT, highlighting the potential of similar compounds in oncological applications (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Anticancer Activity of Thiazolyl Compounds

Thiazole-based compounds, which share the thiazolyl moiety with the given chemical, have been investigated for their anticancer activities. Specifically, Co(II) complexes of thiazolyl benzamides have been synthesized and evaluated for their anticancer properties against human breast cancer cell lines. These studies suggest that the incorporation of thiazole and benzamide structures, similar to those found in the given compound, could contribute to developing novel anticancer agents (Gomathi Vellaiswamy, S. Ramaswamy, 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzothiazole derivatives have been studied for their anticancer properties and their ability to bind to estrogen receptors .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, it could be interesting to investigate its potential uses in medicinal chemistry, given the known activities of some benzothiazole derivatives .

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4,7-dimethoxy-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S2/c1-5-29-12-11-23-18-16(27-2)9-10-17(28-3)19(18)30-21(23)22-20(24)14-7-6-8-15(13-14)31(4,25)26/h6-10,13H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGBAKAFKFOTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

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